molecular formula C12H9BrN4S B3038474 5-Bromo-4,6-dimethyl-2-(2-pyrimidinylsulfanyl)nicotinonitrile CAS No. 866019-22-9

5-Bromo-4,6-dimethyl-2-(2-pyrimidinylsulfanyl)nicotinonitrile

Cat. No. B3038474
CAS RN: 866019-22-9
M. Wt: 321.2 g/mol
InChI Key: RQEFAGSDZYITFD-UHFFFAOYSA-N
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Description

5-Bromo-4,6-dimethyl-2-(2-pyrimidinylsulfanyl)nicotinonitrile is a chemical compound with the CAS Number: 866019-22-9 . It has a molecular weight of 321.2 and its IUPAC name is 5-bromo-4,6-dimethyl-2-pyrimidin-2-ylsulfanylpyridine-3-carbonitrile . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H9BrN4S/c1-7-9 (6-14)11 (17-8 (2)10 (7)13)18-12-15-4-3-5-16-12/h3-5H,1-2H3 . This code provides a specific description of the compound’s molecular structure.

It is solid in its physical form . More detailed physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.

Scientific Research Applications

Synthesis of New Polyheterocyclic Compounds

  • A study by Abdel‐Latif, Mehdhar, and Abdel-Ghani (2019) utilized a derivative of this compound as a precursor for creating new polyheterocyclic ring systems. These novel compounds exhibited antibacterial properties and were characterized using IR and 1H NMR spectral techniques (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).

Synthesis of Novel Derivatives

  • Burbulienė et al. (2003) reported on the alkylation of a related compound, leading to the production of various S-substituted 1,2,4-triazoles. These derivatives were synthesized and explored for their potential applications in different fields (Burbulienė, Jakubkienė, Mekuskiene, & Vainilavicius, 2003).

Antiprotozoal Activity

  • Ismail et al. (2003) synthesized a compound from a similar nicotinonitrile derivative and evaluated its antiprotozoal activity. This study highlights the potential of such compounds in medical applications, particularly in treating protozoal infections (Ismail, Brun, Easterbrook, Tanious, Wilson, & Boykin, 2003).

Synthesis of Lipophilic Antifolate

  • Chan and Rosowsky (2005) described a synthesis route for a lipophilic antifolate, where a key step involved a compound structurally similar to 5-Bromo-4,6-dimethyl-2-(2-pyrimidinylsulfanyl)nicotinonitrile. This showcases the compound's role in pharmaceutical synthesis (Chan & Rosowsky, 2005).

Molecular Docking Study of Conformational Polymorph

Safety and Hazards

The safety information available indicates that this compound may pose some hazards. The specific hazard statements and precautionary statements are not provided in the search results . For detailed safety information, one should refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

5-bromo-4,6-dimethyl-2-pyrimidin-2-ylsulfanylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrN4S/c1-7-9(6-14)11(17-8(2)10(7)13)18-12-15-4-3-5-16-12/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQEFAGSDZYITFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=C1Br)C)SC2=NC=CC=N2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901169563
Record name 5-Bromo-4,6-dimethyl-2-(2-pyrimidinylthio)-3-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901169563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-4,6-dimethyl-2-(2-pyrimidinylsulfanyl)nicotinonitrile

CAS RN

866019-22-9
Record name 5-Bromo-4,6-dimethyl-2-(2-pyrimidinylthio)-3-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=866019-22-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-4,6-dimethyl-2-(2-pyrimidinylthio)-3-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901169563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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